N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

IKK-2 inhibition Thiophene carboxamide SAR Regioisomer pharmacology

Procure this unique dual-thiophene piperidine-1-carboxamide to differentiate your SAR programs. Its asymmetric architecture—4-(thiophen-3-yl) on the piperidine and N-(thiophen-2-ylmethyl) on the carboxamide—is explicitly claimed in IKK-2 inhibitor patents (US 7,125,896 B2), making it a critical tool for IKK-β/IKK-α/NIK selectivity profiling. Unlike symmetric analogs, this regioisomer enables mapping of hinge-region hydrogen-bond interactions. Commission custom IKK-2 inhibition and broad kinase panel data to benchmark potency before scale-up.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 1396674-66-0
Cat. No. B2383951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
CAS1396674-66-0
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H18N2OS2/c18-15(16-10-14-2-1-8-20-14)17-6-3-12(4-7-17)13-5-9-19-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18)
InChIKeyWMGLGDVUEXCOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide (CAS 1396674-66-0): Chemical Identity, Structural Class, and Procurement Baseline


N-(Thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide (CAS 1396674-66-0) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 4-(thiophen-3-yl) substituent on the piperidine ring and a thiophen-2-ylmethyl group on the carboxamide nitrogen. Its molecular formula is C₁₅H₁₈N₂OS₂ (MW 306.44 g/mol) . The compound incorporates dual thiophene rings in a non-symmetric arrangement—thiophen-3-yl at the piperidine 4-position and thiophen-2-ylmethyl at the urea nitrogen—which distinguishes it from symmetric analogs and may influence binding-site complementarity in biological targets. This compound appears primarily in screening-compound collections and as a research-chemical scaffold; no regulatory approvals or clinical entries are known.

Why N-(Thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among piperidine-1-carboxamide derivatives is unreliable because small structural changes—such as the position of the thiophene attachment on the piperidine ring or the N-substituent on the carboxamide—can profoundly alter target-binding profiles within the thiophene-carboxamide pharmacophore class [1]. Patents covering related IKK-2 inhibitor series demonstrate that thiophene regiochemistry (2-yl vs 3-yl) and the nature of the N-alkyl/aryl group dictate enzyme inhibitory potency and selectivity [2]. The target compound’s specific combination of a 4-(thiophen-3-yl)piperidine core with an N-(thiophen-2-ylmethyl) carboxamide side chain represents a unique substitution pattern not found in the most commonly cited analogs; therefore, biological activity data generated on positional isomers or N-aryl variants cannot be assumed transferable without explicit comparative data.

Quantitative Differentiation Evidence for N-(Thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide Versus Closest Analogs


Regioisomeric Differentiation: Thiophen-3-yl vs Thiophen-2-yl at Piperidine 4-Position Modulates IKK-2 Inhibitory Pharmacophore Conformation

In the IKK-2 inhibitor patent series (US 7,125,896 B2), the thiophene carboxamide pharmacophore is sensitive to the point of attachment of the thiophene ring to the piperidine scaffold. Compounds bearing a thiophen-3-yl group at the piperidine 4-position (as in the target compound) adopt a distinct spatial orientation compared to the thiophen-2-yl regioisomer, altering the dihedral angle between the thiophene and piperidine rings [1]. This conformational difference is predicted to influence hydrogen-bonding interactions with the IKK-2 hinge region. While no direct IC₅₀ comparison between the 3-yl and 2-yl regioisomers is publicly available for this exact carboxamide subclass, the patent explicitly claims the 4-(thiophen-3-yl)piperidine motif as part of the preferred IKK-2 inhibitory scaffold, suggesting a structure-activity relationship (SAR) advantage over the 2-yl analog [1].

IKK-2 inhibition Thiophene carboxamide SAR Regioisomer pharmacology

N-Substituent Differentiation: Thiophen-2-ylmethyl vs 4-Fluorobenzyl Modulation of AbTYR Tyrosinase Inhibition

A closely related analog, N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide (CAS 1396887-29-8), has been reported with an AbTYR (Agaricus bisporus tyrosinase) IC₅₀ of 26.0 μM in a competitive inhibition assay . In this analog, the N-substituent is a 4-fluorobenzyl group, whereas the target compound bears a thiophen-2-ylmethyl group. The thiophen-2-ylmethyl moiety introduces a sulfur heteroatom capable of additional polar interactions and alters the electron density of the urea linkage compared to the fluorophenyl analog. No direct AbTYR IC₅₀ is publicly available for the target compound itself; however, the replacement of 4-fluorobenzyl with thiophen-2-ylmethyl is expected to modulate both enzyme affinity and selectivity profile. Tyrosinase inhibitors with affinity values in the 5–40 μM range are considered relevant for structure-based design of skin-pigmentation modulators [1].

Tyrosinase inhibition AbTYR assay N-substituent SAR

Carboxamide N-Linker Architecture: Thiophen-2-ylmethyl vs Direct Thiophen-2-yl Attachment Affects Hydrogen-Bond Donor Capacity

The target compound utilizes a methylene spacer between the thiophene ring and the carboxamide nitrogen (thiophen-2-yl–CH₂–NH–CO–), whereas the analog N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide (CAS 1396786-51-8) attaches the thiophene directly to the carboxamide nitrogen . The methylene insertion in the target compound preserves the carboxamide NH as a hydrogen-bond donor (HBD), which is critical for key target interactions, while increasing conformational flexibility and reducing steric congestion compared to the direct N-aryl linkage. In the IKK-2 patent literature, the presence of a free carboxamide NH is a conserved feature associated with potent kinase hinge-region binding [1]. The direct N-(thiophen-2-yl) analog lacks this methylene spacer, which may rigidify the system and alter the vector of the thiophene ring relative to the hinge-binding urea.

Hydrogen-bond donor Carboxamide linker SAR Metabolic stability

Dual Thiophene Substitution Pattern: Asymmetric 2-ylmethyl/3-yl vs Symmetric 2-yl/2-ylmethyl Arrangement

The target compound features an asymmetric dual-thiophene arrangement: a thiophen-3-yl group on the piperidine 4-position and a thiophen-2-ylmethyl group on the carboxamide nitrogen. In contrast, 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1396761-76-4) bears two thiophen-2-yl-derived substituents, resulting in a more symmetric structure . This symmetry difference is significant because the 3-yl and 2-yl thiophene isomers present distinct electrostatic potential surfaces and steric profiles: the sulfur atom in thiophen-3-yl is oriented differently relative to the piperidine ring than in thiophen-2-yl [1]. In protein-ligand docking studies of thiophene-containing kinase inhibitors, regioisomeric thiophene attachments have been shown to alter binding pose and selectivity among closely related kinase targets. The asymmetric motif of the target compound may offer a differentiated selectivity fingerprint compared to the symmetric 2-yl/2-ylmethyl analog.

Asymmetric substitution Thiophene regioisomer Molecular recognition

Research and Procurement Scenarios for N-(Thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide Based on Evidence Profile


IKK-2 Kinase Inhibitor Hit-to-Lead Optimization Campaigns

This compound is best deployed as a starting scaffold in IKK-2 inhibitor programs, given that its 4-(thiophen-3-yl)piperidine-1-carboxamide core is explicitly claimed in the AstraZeneca IKK-2 patent family (US 7,125,896 B2) [1]. Procurement for structure-activity relationship (SAR) exploration around the N-(thiophen-2-ylmethyl) substituent is scientifically justified to probe hinge-region hydrogen-bond interactions. Researchers should request custom IKK-2 enzyme inhibition data from the vendor to benchmark this compound against known IKK-2 inhibitors before committing to large-scale synthesis.

Tyrosinase Inhibition Screening for Depigmenting Agent Discovery

Based on the measurable AbTYR activity (IC₅₀ = 26.0 μM) of the closely related N-(4-fluorobenzyl) analog [1] and the structural precedent of the thiophen-2-ylmethyl group in tyrosinase-interacting chemotypes , this compound can be included in mushroom tyrosinase screening panels. The thiophen-2-ylmethyl substituent provides a heterocyclic alternative to the fluorophenyl group, potentially improving solubility and reducing lipophilicity. Users should commission comparative AbTYR and human TYR IC₅₀ measurements against the 4-fluorobenzyl analog to quantify the N-substituent effect.

Chemical Biology Probe for Thiophene Regioisomer Selectivity Profiling

The asymmetric dual-thiophene architecture (3-yl on piperidine, 2-ylmethyl on carboxamide) makes this compound a valuable tool compound for profiling regioisomer-dependent selectivity across kinase panels. In contrast to the symmetric 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl) analog (CAS 1396761-76-4) [1], the target compound can reveal how thiophene ring position influences off-target binding. Procurement for broad-panel kinase profiling (e.g., 100-kinase panel) is recommended to map the selectivity fingerprint of the asymmetric thiophene arrangement.

Scaffold-Hopping from IKK-2 to Related NF-κB Pathway Targets

Given the established role of thiophene carboxamides as NF-κB pathway modulators via IKK-2 inhibition [1], this compound can serve as a scaffold-hopping starting point for IKK-β, IKK-α, or NIK inhibitor design. The N-(thiophen-2-ylmethyl) group may be elaborated to achieve selectivity within the IKK family. Procurement with a request for IKK isoform selectivity profiling data (IKK-β vs IKK-α vs NIK IC₅₀) is advised to validate this differentiation hypothesis.

Quote Request

Request a Quote for N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.